An In-depth Technical Guide to 3-Chloro-N-methylbenzylamine (CAS: 39191-07-6)
An In-depth Technical Guide to 3-Chloro-N-methylbenzylamine (CAS: 39191-07-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-N-methylbenzylamine is a chlorinated derivative of N-methylbenzylamine. Its chemical structure, featuring a substituted aromatic ring and a secondary amine functional group, makes it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core properties, including physicochemical data, synthesis, and analytical methodologies. To date, specific biological activities or defined signaling pathways for 3-Chloro-N-methylbenzylamine have not been extensively reported in publicly available literature.
Physicochemical and Safety Data
The fundamental physicochemical properties of 3-Chloro-N-methylbenzylamine are summarized in the table below. This data is essential for its handling, storage, and application in a laboratory setting.
Table 1: Physicochemical Properties of 3-Chloro-N-methylbenzylamine [1][2][3][4]
| Property | Value |
| CAS Number | 39191-07-6 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 97 °C at 0.6 mmHg |
| Density | 1.072 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5395 |
| Flash Point | 46 °C (115 °F) - closed cup |
| Solubility | Data not available; likely soluble in organic solvents. |
Safety Information:
3-Chloro-N-methylbenzylamine is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information for 3-Chloro-N-methylbenzylamine [2][3]
| Hazard Class | Hazard Statement | Pictogram |
| Flammable liquids | H226: Flammable liquid and vapor | GHS02: Flame |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07: Exclamation mark |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07: Exclamation mark |
| Serious eye damage/eye irritation | H318: Causes serious eye damage | GHS05: Corrosion |
| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects | None |
Experimental Protocols
Synthesis of 3-Chloro-N-methylbenzylamine[1]
This protocol describes the synthesis of N-methyl-3-chlorobenzylamine via the reaction of 3-chlorobenzyl chloride with methylamine.
Materials:
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3-Chlorobenzyl chloride
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Ethanol solution of methylamine (33% w/v)
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Deionized water
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Ethyl acetate
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Solid potassium carbonate
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Anhydrous sodium sulfate
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Rotary evaporator
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Separatory funnel
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Standard laboratory glassware
Procedure:
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To a solution of 3-chlorobenzyl chloride (2.0 g, 12.42 mmol), slowly add an ethanol solution of methylamine (33% w/v, 17 mL) dropwise.
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Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).
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Upon completion of the reaction (monitored by TLC or GC-MS), remove the ethanol by distillation under reduced pressure using a rotary evaporator.
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Dilute the residue with deionized water (100 mL) and wash with ethyl acetate (2 x 150 mL) to remove unreacted starting material.
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Adjust the pH of the aqueous phase to approximately 8 with solid potassium carbonate.
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Extract the aqueous phase with ethyl acetate (2 x 100 mL).
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Combine all organic phases and wash with deionized water (100 mL).
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Dry the organic phase over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the target product, N-methyl-3-chlorobenzylamine.
Characterization: The product can be characterized by ¹H NMR and ESI-MS.[1]
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¹H NMR (300 MHz, DMSO-d6): δ 2.22 (s, 3H), 3.32 (br s, 1H), 3.62 (s, 2H), 7.25-7.38 (m, 4H).
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ESI-MS (m/z): 156 (M + H)⁺.
Analytical Methodologies
3.2.1. High-Performance Liquid Chromatography (HPLC) - General Protocol
This method is suitable for determining the purity of the synthesized compound.
Instrumentation:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
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Sample Preparation: Prepare a stock solution of 3-Chloro-N-methylbenzylamine in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
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Chromatographic Conditions:
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Mobile Phase: A gradient of water and acetonitrile is typically used. For example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. A small amount of an acid modifier (e.g., 0.1% formic acid) can improve peak shape.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
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Injection Volume: 10 µL.
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-
Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the area percentage of the main peak.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol
GC-MS is a powerful technique for the identification and confirmation of the synthesized compound.
Instrumentation:
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GC-MS system with a mass selective detector
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A non-polar or mid-polar capillary column (e.g., DB-5MS or equivalent)
Procedure:
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Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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GC Conditions:
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
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Carrier Gas: Helium at a constant flow rate.
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-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300).
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-
Analysis: The retention time and the mass spectrum of the eluted peak can be used to identify the compound. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with 3-Chloro-N-methylbenzylamine (CAS 39191-07-6). Research on structurally similar substituted benzylamines has explored a range of biological effects, but direct extrapolation to this specific compound is not possible without dedicated experimental data.
Conclusion
This technical guide provides a summary of the currently available information on 3-Chloro-N-methylbenzylamine. The physicochemical properties and a detailed synthesis protocol are well-documented. While general analytical methods can be applied, specific validated protocols for this compound are not published. A significant gap exists in the understanding of its biological activity and toxicological profile. Further research is required to elucidate the potential pharmacological effects and mechanisms of action of this compound to determine its utility in drug discovery and development.
